molecular formula C23H39NO4 B051593 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide CAS No. 114289-47-3

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide

カタログ番号 B051593
CAS番号: 114289-47-3
分子量: 393.6 g/mol
InChIキー: WAFNZAURAWBNDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide, also known as CI-976, is a newly developed hypocholesterolemic agent . It is an anilide and is being evaluated as a plasma lipid regulator and antiatherosclerotic agent .


Synthesis Analysis

The synthesis of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide has been studied in various contexts. For instance, it has been determined in rat mesenteric lymph and plasma using a rapid and sensitive high-performance liquid chromatographic method . The samples prepared from plasma and lymph by liquid-liquid extraction were analyzed on a reversed-phase C18 column under isocratic conditions .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide is characterized by an empirical formula of C23H39NO4 . Its molecular weight is 393.56 g/mol . The structure has been determined using various techniques such as GC/MS, LC/MS, and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide have been studied extensively. For instance, it has been found that this compound is extensively metabolized to a single major common metabolite . A potential pathway leading to this carboxylic acid derivative may involve initial omega-oxidation followed by beta-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide have been analyzed using various methods. For instance, its molecular weight has been determined to be 393.6 g/mol . The compound has been analyzed using high-performance liquid chromatography .

科学的研究の応用

Inhibitor of Acyl Coenzyme A: Cholesterol Acyltransferase

CI-976 is a potent inhibitor of liver and intestinal acyl coenzyme A: cholesterol acyltransferase . This enzyme plays a crucial role in the metabolism of cholesterol, converting excessive cholesterol into less toxic cholesteryl esters .

Metabolism Study in Rats

CI-976 has been used in metabolism studies in rats. The major metabolite observed both in vitro and in vivo was identified as the 6-carbon, chain-shortened 5,5-dimethyl-6-oxo-[(2,4,6-trimethoxyphenyl)amino]hexanoic acid (M-4) .

Investigation of Omega-Oxidation and Beta-Oxidation Pathways

CI-976 has been used to study omega-oxidation and beta-oxidation pathways. Both these pathways were enhanced by clofibrate and phenobarbital induction, and CI-976 metabolism was completely inhibited when coincubated with SKF525A .

Study of Lysophospholipid Acyltransferase Antagonist

CI-976 is a lysophospholipid acyltransferase antagonist that is known to affect secretory and endocytic membrane-trafficking pathways likely by increasing the lysophospholipid content in membranes .

Creation of Unique Membrane Structures

CI-976 has been found to create unique membrane structures that can be marked by KIAA0725p .

Potential Anti-Tumor Strategy

CI-976, a small molecule ACAT1 inhibitor, can bind inside the catalytic chamber and blocks the accessibility of the active site residues of ACAT1. It has been found to reduce atherosclerotic plaques and decrease plasma cholesterol levels in animals fed with a high cholesterol diet . This suggests that CI-976 could potentially be used as an anti-tumor strategy.

作用機序

Target of Action

The primary target of CI 976 is acyl-coenzyme A: cholesterol acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the metabolism of cholesterol in the body.

Mode of Action

CI 976 acts as a potent and specific inhibitor of ACAT . By inhibiting ACAT, CI 976 interferes with the normal metabolism of cholesterol, leading to changes in cholesterol levels in the body.

Biochemical Pathways

The inhibition of ACAT by CI 976 affects the cholesterol metabolism pathway . Specifically, it decreases the formation of cholesteryl esters, a form of cholesterol that is typically stored in the body’s cells. This leads to a decrease in non-high density lipoprotein (non-HDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol .

Pharmacokinetics

The pharmacokinetics of CI 976 involve its absorption, distribution, metabolism, and excretion (ADME). It has been found to have moderate absorption and bioavailability in rats, but lower absorption and bioavailability in monkeys . The metabolism of CI 976 involves both ω-oxidation and β-oxidation pathways .

Result of Action

The inhibition of ACAT by CI 976 leads to a decrease in non-HDL-cholesterol and an increase in HDL-cholesterol in rats with pre-established dyslipidemia . This shift in cholesterol levels can have significant effects on the body’s overall cholesterol metabolism and potentially on the development of atherosclerosis.

Action Environment

The action of CI 976 can be influenced by various environmental factors. For instance, the metabolism of CI 976 was found to be enhanced by clofibrate and phenobarbital induction . Additionally, the compound’s action can be completely inhibited when coincubated with SKF525A, pointing to cytochrome P450-mediated metabolism, presumably CYP4A .

特性

IUPAC Name

2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO4/c1-7-8-9-10-11-12-13-14-15-23(2,3)22(25)24-21-19(27-5)16-18(26-4)17-20(21)28-6/h16-17H,7-15H2,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFNZAURAWBNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150690
Record name 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide

CAS RN

114289-47-3
Record name 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114289-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD 128042
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114289473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)-dodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-128042
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8653IQ20EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide

Q & A

Q1: What is the primary mechanism of action of CI-976?

A1: CI-976 is a potent and specific inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), both in the liver and intestines. [, , , ] ACAT is a key enzyme involved in the esterification of cholesterol, a critical process in cholesterol storage and lipoprotein assembly. [] By inhibiting ACAT, CI-976 disrupts cholesterol esterification and influences downstream cholesterol metabolism and transport.

Q2: How does CI-976 affect intracellular cholesterol levels?

A2: Studies in human monocyte-derived macrophages (HMMs) revealed that CI-976, in the presence of acetylated low-density lipoprotein (acLDL), significantly reduced total and esterified cholesterol mass while slightly increasing unesterified cholesterol. [] This suggests that inhibiting ACAT with CI-976 shifts the balance towards unesterified cholesterol within cells.

Q3: Does CI-976 influence cholesterol efflux?

A3: Yes, research indicates that CI-976 enhances unesterified cholesterol efflux from human macrophages. [] This suggests a potential mechanism by which CI-976 may contribute to reducing cellular cholesterol accumulation.

Q4: Are there differences in the effects of CI-976 across species?

A5: Yes, pharmacokinetic studies have shown that CI-976 has a significantly shorter elimination half-life in monkeys (0.6 hours) compared to rats (8 hours). [] This difference in elimination half-life is attributed to variations in the rate of metabolism between species, specifically concerning omega- and beta-oxidation pathways. []

Q5: Does CI-976 affect COPII vesicle formation?

A6: Yes, research shows that CI-976, acting as a lysophospholipid acyltransferase (LPAT) inhibitor, can reversibly inhibit both the export of proteins from the ER in vivo and the formation of COPII vesicles in vitro. [] This suggests a potential role for CI-976 in influencing membrane trafficking events.

Q6: What is the molecular formula and weight of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (CI-976)?

A6: The molecular formula of CI-976 is C23H39NO4. Its molecular weight is 393.57 g/mol.

Q7: How does modifying the structure of CI-976 affect its ACAT inhibitory activity?

A8: Studies focusing on structural analogs of CI-976 have revealed valuable insights into the structure-activity relationships. For instance, replacing the 2,4,6-trimethoxyphenyl group with aryl or heteroaryl groups led to compounds with potent ACAT inhibitory activity in vitro and promising cholesterol-lowering effects in vivo. [] These findings highlight the importance of the aromatic moiety for the activity of CI-976 and suggest potential avenues for developing more potent analogs.

Q8: Are there structural modifications that can influence the selectivity of CI-976?

A9: Research indicates that reversing the order of substituents on the tetrazole ring in certain CI-976 analogs can improve their selectivity for macrophage ACAT compared to liver ACAT. [] This highlights the possibility of fine-tuning the selectivity of CI-976 analogs by strategically modifying their chemical structures.

Q9: How is CI-976 absorbed and metabolized in the body?

A10: Studies in rats have shown that CI-976 is moderately absorbed after oral administration. [, ] It undergoes extensive metabolism, primarily via omega- and beta-oxidation pathways, with a major metabolite being the 6-carbon chain-shortened carboxylic acid derivative. [, ] Biliary excretion is the primary route of elimination for CI-976 and its metabolites. []

Q10: Does CI-976 affect the expression of genes involved in cholesterol metabolism?

A12: Interestingly, while CI-976 effectively reduced LDL cholesterol in rabbits fed a cholesterol-free diet, it did not alter the abundance of mRNA for key enzymes involved in cholesterol metabolism, including HMG-CoA reductase and 7 alpha-hydroxylase. [] This suggests that the cholesterol-lowering effects of CI-976 in this context may not be primarily mediated by transcriptional regulation of these enzymes.

Q11: Has CI-976 demonstrated efficacy in reducing plasma cholesterol levels in animal models?

A13: Yes, CI-976 has consistently shown efficacy in reducing plasma cholesterol levels in various animal models of hypercholesterolemia. Studies in cholesterol-fed rats revealed that CI-976 significantly decreased plasma total cholesterol levels and increased HDL cholesterol levels. [, , ]

Q12: Does CI-976 impact the development of atherosclerosis in preclinical models?

A14: Research in rabbit models of atherosclerosis demonstrated that CI-976, even without significantly lowering plasma cholesterol, could inhibit the progression of atherosclerotic lesions and reduce the accumulation of cholesterol esters within these lesions. [] These findings suggest that ACAT inhibition by CI-976 may have direct beneficial effects on the arterial wall, independent of its systemic cholesterol-lowering actions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。